

# Dual Targeting of FLT3 and IDH Mutations Shows Promise in Acute Myeloid Leukemia

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## Compound of Interest

Compound Name: *Flths*

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A synergistic approach combining FMS-like tyrosine kinase 3 (FLT3) inhibitors with isocitrate dehydrogenase (IDH) inhibitors is emerging as a promising therapeutic strategy for patients with acute myeloid leukemia (AML) harboring co-occurring mutations in both genes. While direct preclinical data quantifying the synergy of these specific combinations is still emerging, the strong biological rationale and early clinical findings suggest a potent anti-leukemic effect.

Acute myeloid leukemia is a heterogeneous disease characterized by a variety of molecular alterations. Among the most common are mutations in the FLT3 gene, occurring in approximately 30% of AML patients, and mutations in the IDH1 and IDH2 genes, found in about 20% of cases. FLT3 mutations lead to the constitutive activation of downstream signaling pathways that promote cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1] Mutant IDH enzymes produce an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts cellular metabolism and epigenetic regulation, ultimately impairing hematopoietic differentiation.

The co-occurrence of FLT3 and IDH mutations presents a significant clinical challenge. Preclinical models and clinical observations suggest that targeting only one of these mutated pathways may lead to therapeutic resistance, often driven by the expansion of clones with the untargeted mutation. This provides a strong rationale for the dual inhibition of both FLT3 and IDH to achieve deeper and more durable responses.

Currently, several clinical trials are underway to evaluate the safety and efficacy of combining FLT3 inhibitors, such as gilteritinib and quizartinib, with IDH inhibitors, like ivosidenib (IDH1

inhibitor) and enasidenib (IDH2 inhibitor), in patients with relapsed or refractory AML who have both mutations.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Synergistic Effects on Leukemic Cells

While specific quantitative synergy data (e.g., Combination Index) for direct FLT3 and IDH inhibitor combinations in preclinical settings is not yet widely published, studies combining FLT3 inhibitors with other targeted agents provide a strong indication of the potential for synergistic cytotoxicity. For instance, preclinical studies have demonstrated that combining FLT3 inhibitors with BCL-2 inhibitors or DNMT inhibitors results in synergistic induction of apoptosis and inhibition of cell growth in FLT3-mutated AML cells.[\[2\]](#)[\[6\]](#) It is hypothesized that the dual targeting of FLT3 and IDH pathways would similarly result in a synergistic anti-leukemic effect by simultaneously inhibiting proliferation and promoting differentiation.

**Table 1: Preclinical Synergistic Effects of FLT3 Inhibitors in Combination with Other Agents**

FLT3 Inhibitor	Combination Agent	Cell Line(s)	Effect	Combination Index (CI)	Reference
Gilteritinib	Venetoclax (BCL-2i)	Molm14, MV4;11	Synergistic induction of apoptosis	< 1.0	<a href="#">[6]</a>
Sorafenib	Venetoclax (BCL-2i)	Molm14, MV4;11	Synergistic induction of apoptosis	< 1.0	<a href="#">[6]</a>
Quizartinib	Decitabine (DNMTi)	MV4-11	Synergistic cytotoxicity	Not Reported	<a href="#">[2]</a>
Quizartinib	5-Azacitidine (DNMTi)	MV4-11	Synergistic cytotoxicity	Not Reported	<a href="#">[2]</a>

Note: This table presents data from studies combining FLT3 inhibitors with other classes of drugs to illustrate the principle of synergistic cytotoxicity. Direct preclinical synergy data for FLT3 and IDH inhibitor combinations is currently limited.

## Impact on Apoptosis and Cell Cycle

The combination of FLT3 and IDH inhibitors is expected to significantly enhance the induction of apoptosis in AML cells. FLT3 inhibitors have been shown to induce apoptosis by blocking the pro-survival signals downstream of the mutated receptor.[7] IDH inhibitors, by reducing 2-HG levels, can relieve the differentiation block, which may also contribute to apoptosis in leukemic blasts. The concurrent inhibition of these pathways is anticipated to create a more profound pro-apoptotic state.

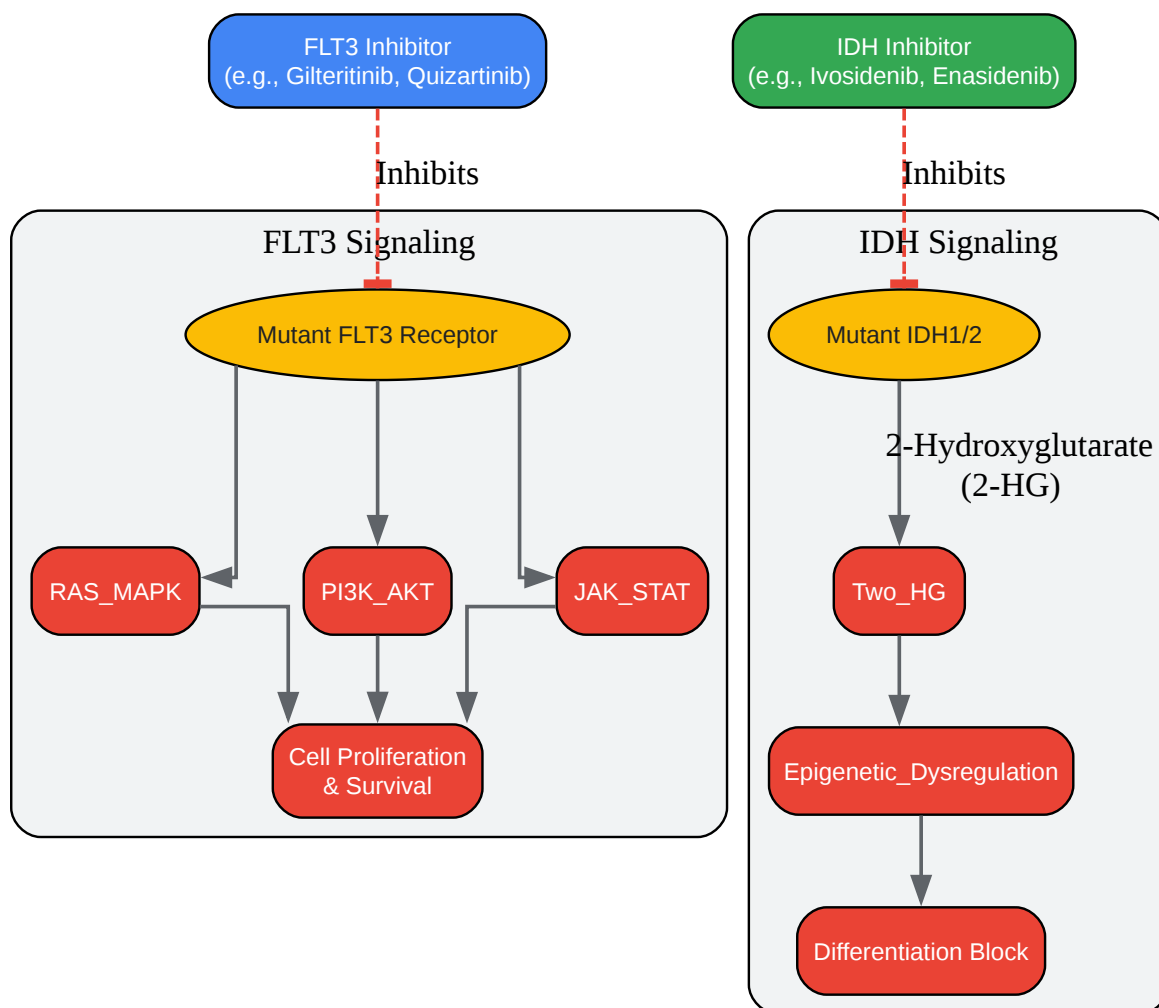
**Table 2: Effects of FLT3 and IDH Inhibitors on Apoptosis and Cell Cycle (Inferred)**

Treatment	Expected Effect on Apoptosis	Expected Effect on Cell Cycle
FLT3 Inhibitor (Single Agent)	Increased apoptosis	G1/G0 cell cycle arrest
IDH Inhibitor (Single Agent)	Induction of differentiation, potential for apoptosis	Relief of differentiation block
FLT3i + IDHi Combination	Synergistic increase in apoptosis	Potentiated cell cycle arrest and differentiation

Note: The effects of the combination are inferred based on the known mechanisms of the individual agents, as direct preclinical data for the combination is limited.

## Signaling Pathways and Experimental Workflow

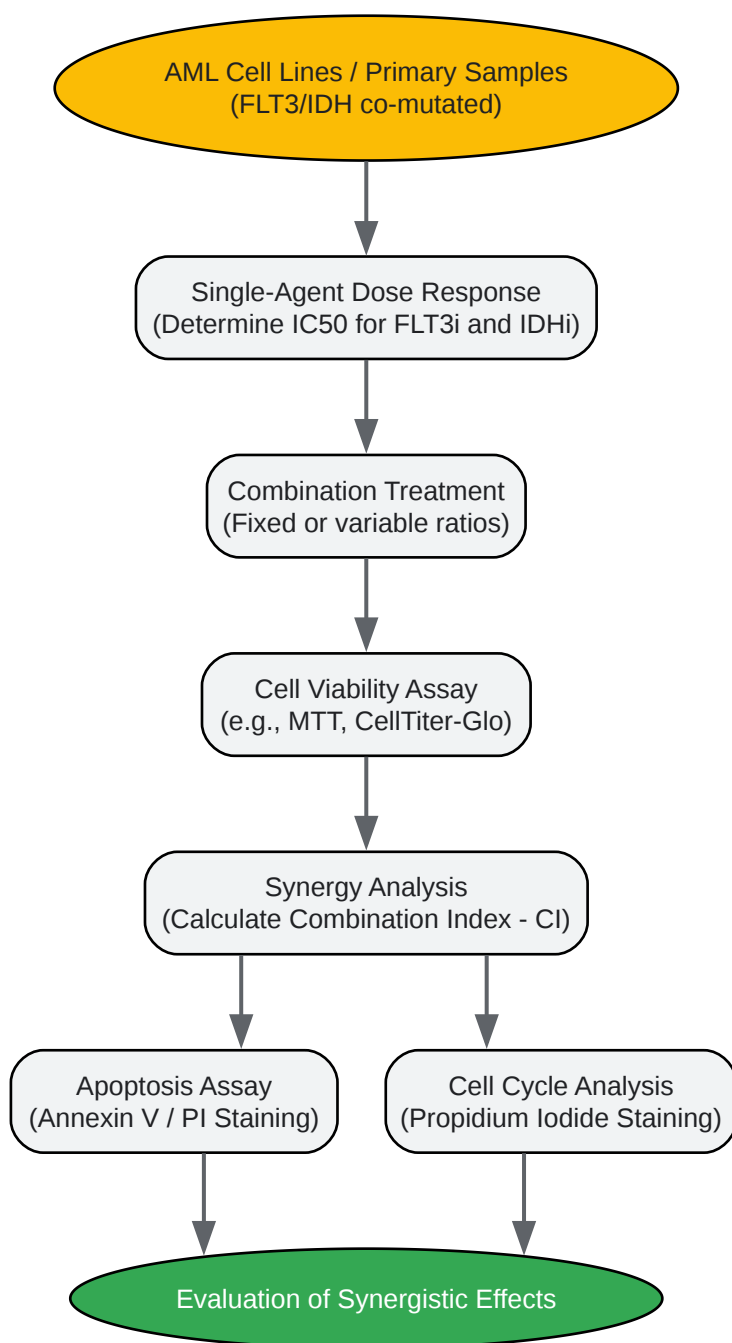
The synergistic effect of combining FLT3 and IDH inhibitors can be visualized through their impact on key cellular signaling pathways. The dual inhibition targets both the proliferative and survival signals driven by mutant FLT3 and the metabolic and epigenetic dysregulation caused by mutant IDH.

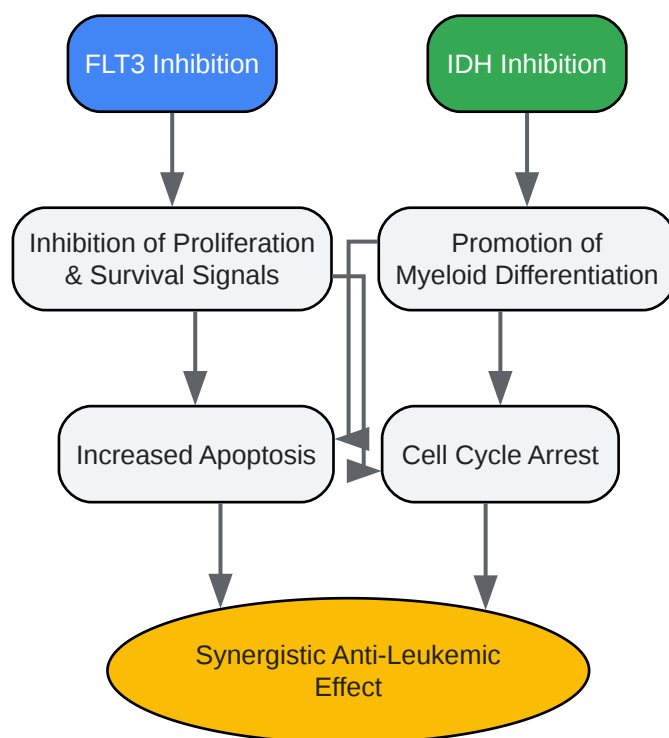


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#### FLT3 and IDH Signaling Pathways and Inhibition.

The evaluation of synergistic effects typically follows a standardized experimental workflow, beginning with cell viability assays to determine the half-maximal inhibitory concentration (IC50) of each drug individually. This is followed by combination studies at various dose ratios to calculate the Combination Index (CI). Subsequent assays then probe the mechanistic basis of the synergy, such as the induction of apoptosis and effects on cell cycle progression.





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